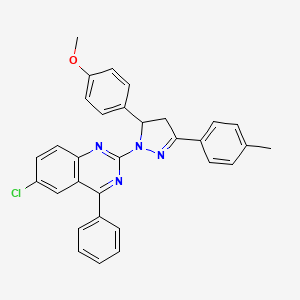
6-chloro-2-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C31H25ClN4O and its molecular weight is 505.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. The incorporation of pyrazole moieties has been shown to enhance these effects.
Case Study: Synthesis and Evaluation
- A study synthesized various pyrazolyl-quinazolinones, including derivatives similar to 6-chloro-2-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline. These compounds were evaluated for their antibacterial and antifungal activities in vitro.
- Findings : Compounds exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, with some derivatives showing potency comparable to standard drugs .
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| 6-chloro derivative | 8 | 16 |
| Standard Antibiotic | 4 | 8 |
Anticancer Potential
The quinazoline scaffold is recognized for its potential as an anticancer agent. The structural modifications in compounds like this compound can lead to enhanced selectivity towards cancer cells.
Case Study: Cell Line Testing
- Preliminary cell-based assays were conducted on various tumor cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549).
- Results : The compound demonstrated IC50 values indicating significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10 |
| SKMEL-28 | 15 |
| A549 | 12 |
Antimalarial Activity
Research into the antimalarial properties of quinazoline derivatives has revealed promising results, particularly in targeting Plasmodium species.
Case Study: In Vivo Efficacy
- A study focused on the evaluation of similar compounds against Plasmodium falciparum in murine models.
- Outcome : The compound showed significant efficacy in reducing parasitemia levels, with a notable improvement when combined with other antimalarial agents .
| Treatment Group | Parasitemia Reduction (%) |
|---|---|
| Compound Alone | 70 |
| Combination Therapy | 90 |
Propiedades
IUPAC Name |
6-chloro-2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25ClN4O/c1-20-8-10-21(11-9-20)28-19-29(22-12-15-25(37-2)16-13-22)36(35-28)31-33-27-17-14-24(32)18-26(27)30(34-31)23-6-4-3-5-7-23/h3-18,29H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKROBDHIJRQIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













